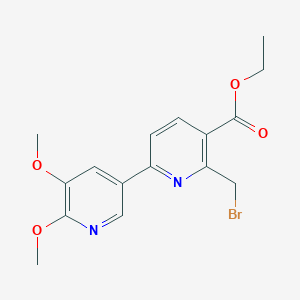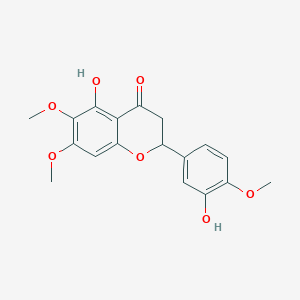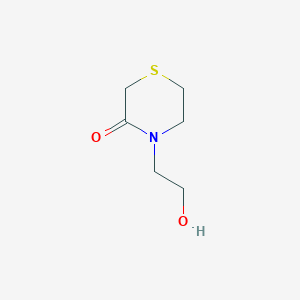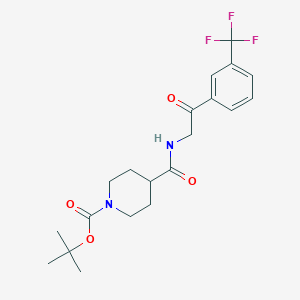
2,3-dideoxy-D-manno-2-octulopyranosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dideoxy-D-manno-2-octulopyranosonic acid is a chemical compound with a complex structure that includes a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dideoxy-D-manno-2-octulopyranosonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2,3-dideoxy-D-manno-2-octulopyranosonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1,3-propanediamine: Shares a similar propylamine structure.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar amine group and is used in polymer chemistry
Uniqueness
2,3-dideoxy-D-manno-2-octulopyranosonic acid is unique due to its benzimidazole core, which imparts specific chemical and biological properties not found in simpler amine compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 2-[3-(methylamino)propyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-4-7-11-15-10-6-3-5-9(12(10)16-11)13(17)18-2/h3,5-6,14H,4,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
POBWMUWBWDHZEQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=NC2=C(C=CC=C2N1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid](/img/structure/B8526194.png)







![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-propoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B8526267.png)


